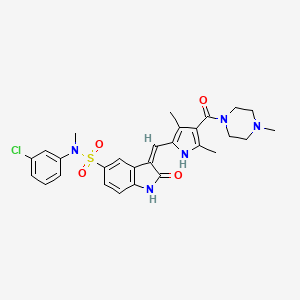

Takeda-6d

Descripción general

Descripción

Takeda-6d es un inhibidor novedoso y potente de RAF y el receptor del factor de crecimiento endotelial vascular 2 (VEGFR2). Exhibe actividad inhibitoria con valores de IC50 de 7.0 nM para RAF y 2.2 nM para VEGFR2 . Este compuesto se utiliza principalmente en la investigación científica por sus propiedades antiangiogénicas y antitumorales .

Aplicaciones Científicas De Investigación

Takeda-6d tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto herramienta para estudiar la inhibición de las vías de RAF y VEGFR2.

Biología: Investigado por sus efectos en las vías de señalización celular y la angiogénesis.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a sus propiedades antitumorales.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el descubrimiento de fármacos .

Mecanismo De Acción

Takeda-6d ejerce sus efectos inhibiendo las vías de RAF y VEGFR2. Se une al sitio de unión de ATP de estas quinasas, evitando su activación y la señalización posterior. Esta inhibición conduce a la supresión de la angiogénesis y el crecimiento tumoral. El compuesto también suprime significativamente la fosforilación de ERK1/2, una molécula de señalización aguas abajo clave .

Compuestos Similares:

VEGFR-2-IN-36: Un potente inhibidor de VEGFR-2 con un valor de IC50 de 0.067 μM.

TIE-2/VEGFR-2 kinase-IN-5: Un potente inhibidor del receptor de tirosina quinasa TIE-2 y VEGFR-2.

SU5408: Un potente inhibidor permeable a las células de la quinasa VEGFR2.

Singularidad: this compound es único debido a su doble inhibición tanto de RAF como de VEGFR2, lo que lo convierte en una herramienta valiosa para estudiar ambas vías simultáneamente. Su potente actividad inhibitoria y supresión significativa de la fosforilación de ERK1/2 lo distinguen aún más de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Takeda-6d interacts with several enzymes and proteins in biochemical reactions. It inhibits wild-type B-RAF, mutant B-RAF V600E, and C-RAF, with IC50 values of 12, 7, and 1.5 nM, respectively . It also inhibits VEGFR2 with an IC50 value of 2.8 nM . These interactions are crucial for its role in inhibiting the growth of cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits MEK and ERK1/2 phosphorylation in several colon cancer and melanoma cell lines expressing B-RAF V600E . It also inhibits VEGF-A-induced phosphorylation of VEGFR2 in VEGFR2-overexpressing KDR cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to RAF kinases and VEGFR2, inhibiting their activity and thus disrupting the signaling pathways they are involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model when administered at a dose of 10 mg/kg . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, this compound has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model . The effects of different dosages on other types of cells and tissues have not been extensively studied.

Metabolic Pathways

It is known to inhibit RAF kinases and VEGFR2, but the specific metabolic pathways these enzymes are involved in, and how this compound affects these pathways, is not clear .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: . Las condiciones de reacción generalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación de los enlaces deseados.

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para Takeda-6d no están ampliamente documentados, el compuesto se sintetiza en laboratorios de investigación bajo condiciones controladas. El proceso involucra control de temperatura preciso, selección de disolventes y pasos de purificación para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: Takeda-6d experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde se reemplazan grupos funcionales específicos con otros.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o nucleófilos en presencia de catalizadores.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir diversos análogos sustituidos .

Comparación Con Compuestos Similares

VEGFR-2-IN-36: A potent VEGFR-2 inhibitor with IC50 value of 0.067 μM.

TIE-2/VEGFR-2 kinase-IN-5: A potent TIE-2 and VEGFR-2 tyrosine kinase receptor inhibitor.

SU5408: A potent, cell-permeable inhibitor of the VEGFR2 kinase.

Uniqueness: Takeda-6d is unique due to its dual inhibition of both RAF and VEGFR2, making it a valuable tool in studying both pathways simultaneously. Its potent inhibitory activity and significant suppression of ERK1/2 phosphorylation further distinguish it from other similar compounds .

Propiedades

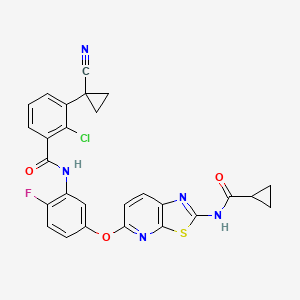

IUPAC Name |

2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPMAXSABUPRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

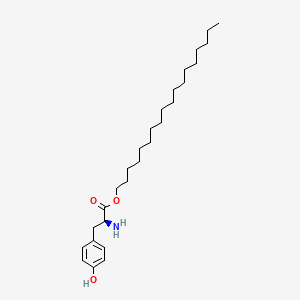

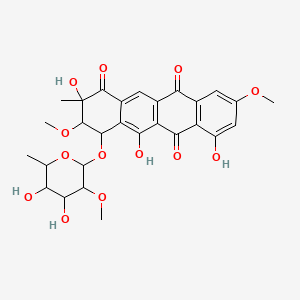

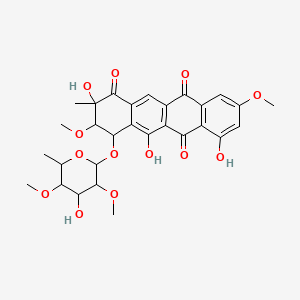

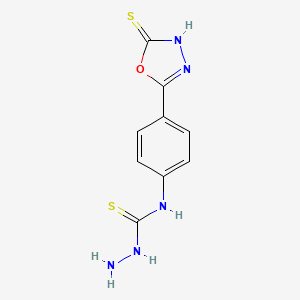

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)